The synthesis of Z-Lehd-fmk TFA involves several key steps:
Z-Lehd-fmk TFA has a complex molecular structure characterized by its peptide backbone and the presence of a fluoromethylketone moiety, which is critical for its inhibitory action on caspases. The molecular formula can be represented as C₁₃H₁₅F₃N₄O₃S.
The three-dimensional structure of Z-Lehd-fmk TFA allows it to fit into the active site of caspase-9 effectively, thereby inhibiting its activity .
Z-Lehd-fmk TFA primarily engages in covalent modifications with caspase-9 through its fluoromethylketone group. This reaction mechanism involves:
This mechanism has been validated through various biochemical assays demonstrating the specificity and efficiency of Z-Lehd-fmk TFA against caspase-9 .
The mechanism of action of Z-Lehd-fmk TFA revolves around its role as an irreversible inhibitor of caspase-9:
Relevant data indicate that Z-Lehd-fmk TFA retains its inhibitory activity across a range of biological conditions, making it a reliable tool for studying caspase-related processes .
Z-Lehd-fmk TFA finds extensive applications in scientific research:
Z-Leucine-Glutamic Acid-Histidine-Aspartic Acid-Fluoromethylketone Trifluoroacetate (Z-LEHD-FMK TFA) is a tetrapeptide inhibitor engineered to mimic the natural cleavage site recognized by caspase-9. Its structural design incorporates a fluoromethyl ketone (FMK) warhead, which forms an irreversible covalent bond with the catalytic cysteine residue (Cys287) within the caspase-9 active site [6] [8]. This interaction permanently inactivates caspase-9 by blocking substrate access. The peptide sequence Leucine-Glutamic Acid-Histidine-Aspartic Acid (LEHD) confers specificity for caspase-9’s substrate-binding pocket, which favors aliphatic residues (Leu at P4), acidic residues (Glu at P3), and basic residues (His at P2) [5] [6].
Crystallographic analyses reveal that caspase-9 activation depends on its integration into the apoptosome holoenzyme, where caspase recruitment domains (CARDs) of Apoptotic Protease-Activating Factor 1 (Apaf-1) and caspase-9 form a 4:4 complex docked onto the central hub [1]. Z-LEHD-FMK TFA exploits this conformational requirement: Its LEHD sequence occupies the substrate cleft, while the FMK group sterically hinders conformational rearrangements necessary for caspase-9’s proteolytic activity [6]. Additionally, the inhibitor’s trifluoroacetate moiety enhances cellular permeability, facilitating intracellular delivery [8].
Table 1: Structural Determinants of Z-LEHD-FMK TFA Specificity for Caspase-9
Component | Role in Caspase-9 Inhibition |
---|---|
Fluoromethyl Ketone (FMK) | Covalently alkylates Cys287 in the catalytic site, irreversibly inactivating caspase-9 |
LEHD Tetrapeptide | Binds P4-P1 substrate pocket of caspase-9 with high affinity (Ki in nanomolar range) |
Trifluoroacetate (TFA) | Enhances solubility and membrane permeability without affecting target specificity |
Z-LEHD-FMK TFA functions as a competitive inhibitor by occupying the substrate-binding cleft of caspase-9, thereby preventing proteolytic cleavage of downstream effector caspases (e.g., caspase-3 and caspase-7). In intrinsic apoptosis, caspase-9 activation is triggered by cytochrome c-mediated apoptosome assembly. The inhibitor competes with natural substrates like Apaf-1 Interacting Protein (APIP) and caspase-3 proenzyme, effectively halting the caspase activation cascade [3] [5].
Studies using tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-sensitive cells demonstrate this dynamics:
The inhibitor also disrupts non-apoptotic caspase-9 functions. For example, caspase-9 regulates mitochondrial homeostasis and autophagosome maturation independently of apoptosis. Z-LEHD-FMK TFA suppresses these activities by sequestering active caspase-9, thereby altering cellular stress responses [8].
Table 2: Competitive Inhibition Efficacy Across Apoptotic Pathways
Cell Type | Response to Z-LEHD-FMK TFA | Mechanistic Insight |
---|---|---|
HCT116 (Colon Cancer) | Complete protection from TRAIL-induced apoptosis | Caspase-9-dependent extrinsic apoptosis |
SW480 (Colon Adenocarcinoma) | No protection from TRAIL-induced apoptosis | Caspase-8-dominated apoptosis bypasses caspase-9 inhibition |
Normal Human Hepatocytes | Protection from TRAIL toxicity | Confirms caspase-9 as a key mediator in healthy cells |
The apoptosome is a heptameric complex of Apaf-1, cytochrome c, and caspase-9, essential for caspase-9 activation. Cytochrome c binding to Apaf-1 induces dATP hydrolysis, triggering nucleotide exchange (dADP → dATP) and oligomerization [4] [10]. Z-LEHD-FMK TFA disrupts this process at two critical junctures:
Cryo-electron microscopy studies of the apoptosome reveal that caspase-9’s CARD domains assemble in two configurations: a 4:4 complex at the central hub and a 2:1 complex at the periphery [1]. Z-LEHD-FMK TFA destabilizes both configurations by occupying the catalytic site and inducing conformational changes that sterically hinder CARD-CARD interactions. Consequently, the holoenzyme cannot activate effector caspases, halting apoptosis initiation [1] [10].
In models of spinal cord injury, this disruption confers neuroprotection by reducing microglial phagocytosis of synapses—a process dependent on caspase-9-mediated complement activation [7]. Similarly, in granulosa cells exposed to hypoxia, Z-LEHD-FMK TFA suppresses cytochrome c-induced caspase-9 activation, preserving cell viability [9].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: